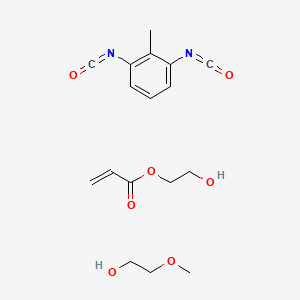
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is a complex organic compound that combines three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various industrial and scientific applications. The compound is known for its reactivity and versatility, particularly in polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diisocyanato-2-methylbenzene is typically synthesized through the phosgenation of 2,6-diaminotoluene. The reaction involves the use of phosgene gas under controlled conditions to produce the diisocyanate compound .
2-hydroxyethyl prop-2-enoate is synthesized through the esterification of acrylic acid with ethylene glycol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires careful temperature control to achieve high yields .
2-methoxyethanol is produced by the reaction of ethylene oxide with methanol. This process is typically carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the reaction .
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactors and continuous processing techniques to ensure consistent quality and high throughput. Safety measures are critical due to the reactivity of the chemicals involved, particularly phosgene and ethylene oxide .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diisocyanato-2-methylbenzene undergoes various reactions, including:
Addition reactions: with alcohols and amines to form urethanes and ureas.
Polymerization reactions: to produce polyurethanes.
2-hydroxyethyl prop-2-enoate participates in:
Free radical polymerization: to form polyacrylates.
Esterification reactions: with various acids.
2-methoxyethanol is involved in:
- Esterification reactions .
Nucleophilic substitution reactions: .
Common Reagents and Conditions
- Alcohols and amines for addition reactions with 1,3-diisocyanato-2-methylbenzene.
- Radical initiators for polymerization of 2-hydroxyethyl prop-2-enoate.
- Acids or bases for reactions involving 2-methoxyethanol .
Major Products
- Polyurethanes from 1,3-diisocyanato-2-methylbenzene.
- Polyacrylates from 2-hydroxyethyl prop-2-enoate.
- Various esters from 2-methoxyethanol .
Applications De Recherche Scientifique
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is used in:
- Polymer chemistry for the synthesis of advanced materials.
- Coatings and adhesives due to their strong bonding properties.
- Biomedical applications for drug delivery systems and biocompatible materials .
Mécanisme D'action
The compound exerts its effects through:
- Formation of strong covalent bonds with other molecules, particularly in polymerization reactions.
- Interaction with biological molecules in biomedical applications, facilitating targeted delivery and controlled release .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Toluene diisocyanate : Similar in structure to 1,3-diisocyanato-2-methylbenzene but with different reactivity and applications .
- Ethylene glycol dimethacrylate : Similar to 2-hydroxyethyl prop-2-enoate but used in different polymerization contexts .
- Ethylene glycol monomethyl ether : Similar to 2-methoxyethanol but with different solvent properties .
Uniqueness
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is unique due to its combination of reactive functional groups, making it highly versatile for various applications in materials science and biomedical engineering .
Propriétés
Formule moléculaire |
C17H22N2O7 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1,3-diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol |
InChI |
InChI=1S/C9H6N2O2.C5H8O3.C3H8O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-5(7)8-4-3-6;1-5-3-2-4/h2-4H,1H3;2,6H,1,3-4H2;4H,2-3H2,1H3 |
Clé InChI |
VEJFFKAOQRIQJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)N=C=O.COCCO.C=CC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















